An In-Depth Technical Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid
An In-Depth Technical Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid
Abstract
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a pivotal building block in medicinal chemistry and drug development. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its synthesis is of paramount importance for creating novel peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability across various reaction conditions while allowing for mild deprotection, making it ideal for multi-step synthetic campaigns.[1][] This guide provides an in-depth analysis of established synthetic pathways to this valuable intermediate, focusing on the chemical logic, procedural details, and comparative advantages of each route. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Unsaturated GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its analogs are a cornerstone of pharmaceutical research, targeting conditions ranging from epilepsy to neuropathic pain.[5][6] Introducing an α,β-unsaturated bond into the GABA backbone, as seen in 4-((tert-butoxycarbonyl)amino)but-2-enoic acid, serves a critical purpose: it introduces conformational rigidity.[1][7] This structural constraint is a powerful tool for medicinal chemists to design molecules with enhanced selectivity and potency for specific biological targets by locking the molecule into a more defined bioactive conformation.[2][8]
The Boc protecting group is integral to the utility of this compound, preventing the nucleophilic amine from engaging in unwanted side reactions during subsequent synthetic steps, such as peptide couplings.[] This guide will explore two primary, field-proven pathways for the synthesis of the title compound, predominantly focusing on the thermodynamically favored (E)-isomer.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-((tert-butoxycarbonyl)amino)but-2-enoic acid identifies two main strategies. The first involves starting with a chiral pool amino acid, such as aspartic acid, and modifying its existing framework. The second builds the molecule from smaller fragments using a carbon-carbon bond-forming reaction like the Horner-Wadsworth-Emmons olefination.
Caption: Synthetic scheme starting from L-Aspartic Acid.
Pathway 2: Horner-Wadsworth-Emmons (HWE) Approach
This pathway is a convergent and highly efficient method that constructs the carbon backbone and installs the double bond in a single, stereoselective step. [9]It relies on the reaction between a stabilized phosphonate carbanion and an aldehyde.
Rationale and Mechanism
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. [10]This approach offers significant advantages:
-
High (E)-Selectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene. [11]* Increased Nucleophilicity: The phosphonate carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, allowing it to react efficiently with a wider range of aldehydes, including those prone to enolization.
-
Easier Purification: The byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.
The synthesis begins with the preparation of two key fragments: N-Boc-2-aminoacetaldehyde (also known as Boc-glycinal) and a phosphonate ester like triethyl phosphonoacetate. The reaction proceeds via the deprotonation of the phosphonate, nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene. [10]
Experimental Protocol (Pathway 2)
Step 1: Preparation of N-Boc-2-aminoacetaldehyde This aldehyde is moisture-sensitive and often prepared immediately before use. A common precursor is N-Boc-serine methyl ester, which can be reduced and then oxidized. 1. To a solution of N-Boc-L-serinol (10 mmol) in dichloromethane (50 mL) at 0 °C, add Dess-Martin periodinane (11 mmol). 2. Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC). 3. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. 4. Separate the layers and extract the aqueous phase with dichloromethane. 5. Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate in vacuo at low temperature to yield the crude aldehyde, which is used immediately.
Step 2: Horner-Wadsworth-Emmons Reaction [7]1. To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 12 mmol) in dry tetrahydrofuran (THF, 40 mL) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (12 mmol) dropwise. 2. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the phosphonate carbanion. 3. Add a solution of crude N-Boc-2-aminoacetaldehyde (10 mmol) in dry THF (10 mL) dropwise to the ylide solution at 0 °C. 4. Allow the reaction to warm to room temperature and stir for 12-16 hours. 5. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. 6. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. 7. The resulting crude ethyl ester is purified by flash column chromatography.
Step 3: Saponification
-
Dissolve the purified ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate (8 mmol) in a 3:1 mixture of THF and water (40 mL).
-
Add lithium hydroxide monohydrate (16 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, partially remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the final product, 4-((tert-butoxycarbonyl)amino)but-2-enoic acid.
Caption: Convergent HWE synthesis pathway.
Comparison of Synthetic Pathways and Data Summary
Both pathways offer viable routes to the target compound, but they differ in their practical application. The choice of route often depends on the desired scale, stereochemical requirements, and available starting materials.
| Parameter | Pathway 1 (from Aspartic Acid) | Pathway 2 (HWE Approach) |
| Starting Materials | L-Aspartic Acid (Inexpensive, chiral) | N-Boc-Serinol, Triethyl phosphonoacetate |
| Number of Steps | Generally longer (4-6 steps) | Shorter, more convergent (3 steps) |
| Stereocontrol | Can preserve chirality from starting material. | Achiral unless a chiral phosphonate or base is used. HWE provides excellent E/Z control. [11] |
| Key Challenges | Selective reduction of one of two carboxylic acids. Potential for racemization. | Preparation and handling of the unstable Boc-amino-acetaldehyde. |
| Overall Yield | Typically moderate due to multiple steps. | Often higher due to convergence. |
| Scalability | Can be challenging due to multiple transformations and purifications. | Generally more amenable to scale-up. |
Conclusion
The synthesis of 4-((tert-butoxycarbonyl)amino)but-2-enoic acid is a well-established process crucial for the advancement of medicinal chemistry. The Horner-Wadsworth-Emmons pathway stands out for its efficiency, convergence, and excellent stereochemical control over the formation of the (E)-alkene, making it a preferred method in many research settings. [7]The route beginning from L-aspartic acid, while longer, offers an alternative strategy that leverages an inexpensive chiral pool starting material. The selection of the optimal synthetic route will ultimately be guided by the specific objectives of the research program, including scale, cost, and the required optical purity of the final compound.
References
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
- CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents.
-
Allan, R. D. (1979). Synthesis of Analogues of GABA. II* 4-Alkyl-4-aminobnt-2-enoic Acids and a New Synthesis of Some Vinyl a-Amino Acids. Australian Journal of Chemistry, 32(11), 2507-2511. Available at: [Link]
- EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents.
-
Williams, R. M., & Looper, R. E. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-morpholin-2-one. Organic Syntheses, 89, 394-403. Available at: [Link]
-
A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. Available at: [Link]
-
Tellier, P. A., et al. (1987). Synthesis of Gamma Vinyl GABA. Journal of Labelled Compounds and Radiopharmaceuticals, 25(8), 865-868. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses. Available at: [Link]
-
Stereoselective Synthesis of γ-Amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Seebach, D., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Helvetica Chimica Acta, 90(2), 325-359. Available at: [Link]
-
Mali, S. M., et al. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry, 9(19), 6566-6574. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Analogs of γ-vinyl GABA. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]
-
Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing). Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. Available at: [Link]
-
(Z)-4-Amino-2-butenoic acid - Wikipedia. Available at: [Link]
-
Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination - CCS Chemistry. Available at: [Link]
-
Kwak, S. H., & Garris, S. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. StatPearls Publishing. Available at: [Link]
Sources
- 1. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid | 180913-22-8 | Benchchem [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 4. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors | MDPI [mdpi.com]
- 7. Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
